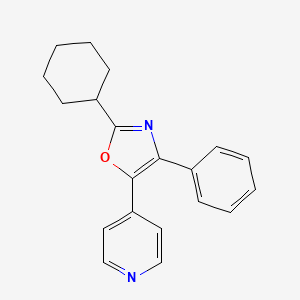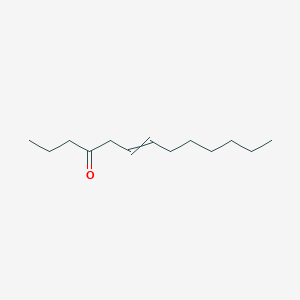
Tridec-6-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-6-en-4-one: is an organic compound with the molecular formula C13H24O ketones and features a double bond at the sixth carbon atom and a ketone functional group at the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-6-en-4-one can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: Tridec-6-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound allows for electrophilic addition reactions, where halogens or other substituents can be added across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), Hydrogen halides (e.g., HBr, HCl)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated ketones
Scientific Research Applications
Tridec-6-en-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Tridec-6-en-4-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions , while the double bond allows for electrophilic addition . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Tridec-6-en-4-one can be compared to other similar compounds, such as:
6-Tridecene: Similar in structure but lacks the ketone functional group.
Tridec-6-enoic acid: Contains a carboxylic acid group instead of a ketone.
Tridec-6-en-4-ol: Features an alcohol group instead of a ketone.
Uniqueness: The presence of both a double bond and a ketone group in this compound makes it unique, as it can participate in a variety of chemical reactions that are not possible with its analogs
Properties
CAS No. |
651726-56-6 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
tridec-6-en-4-one |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h9-10H,3-8,11-12H2,1-2H3 |
InChI Key |
UFFODLUZVGUBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


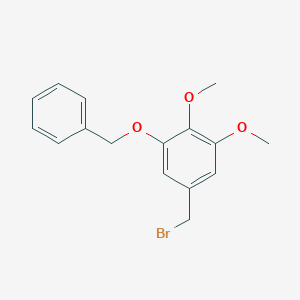
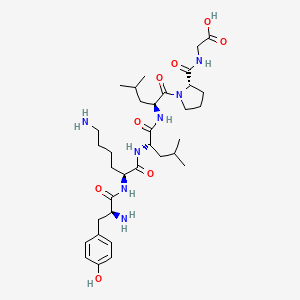
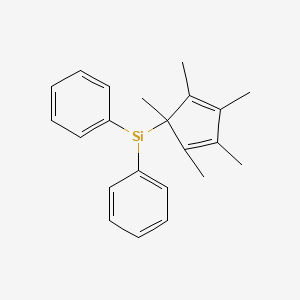
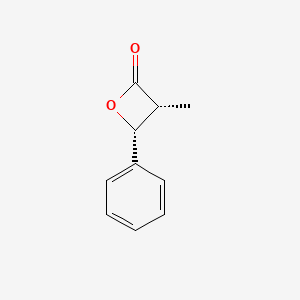
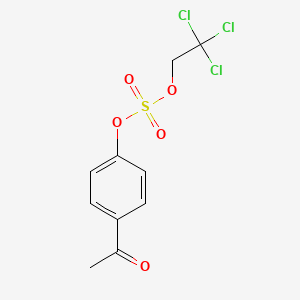
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
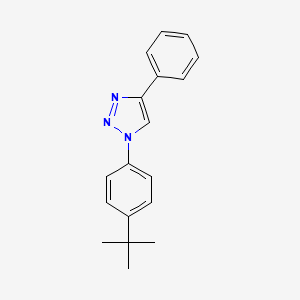
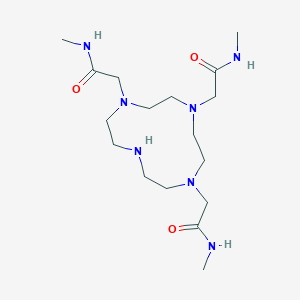
![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)
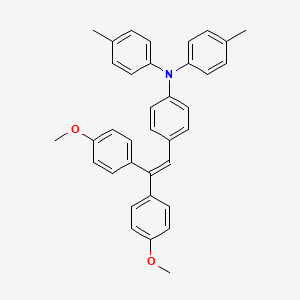
silane](/img/structure/B12522793.png)
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
